molecular formula C12H10N2O3S B2975815 [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 329698-00-2

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2975815
CAS No.: 329698-00-2
M. Wt: 262.28
InChI Key: YUASLJXAXQANLW-UHFFFAOYSA-N
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Description

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a benzoylamino group at position 2 and an acetic acid side chain at position 2.

Properties

IUPAC Name

2-(2-benzamido-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUASLJXAXQANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of benzoyl chloride with 2-aminothiazole, followed by the introduction of an acetic acid moiety. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Scientific Research Applications

The compound (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic molecule with a thiazole ring, an acetic acid moiety, and a pentanoylamino group attached to a benzoyl structure. The structural configuration suggests potential interactions with biological systems, making it a candidate for pharmacological applications.

Potential Applications of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid

  • Pharmacological Applications The presence of the thiazole ring suggests the compound may have antimicrobial and anti-inflammatory properties, while the acetic acid component may contribute to solubility and reactivity in biological environments. In silico studies using computer-aided prediction models have indicated promising biological activity spectra for this compound, underscoring its therapeutic potential.
  • Biological Activity The biological activity of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid is likely influenced by its structural features. Preliminary studies suggest that compounds with thiazole rings exhibit various pharmacological effects.
  • Medicinal Chemistry Key reactions involving (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid highlight the compound's versatility in biochemical environments and its potential utility in medicinal chemistry.
  • Treatment of Diseases Indane acetic acid derivatives are useful in the treatment of diseases such as diabetes, obesity, hyperlipidemia, cardiovascular disease, and cerebrovascular disease .

Thiazole-Based Compounds as Anticancer Agents

2-Aminothiazoles have been reported in the literature to have many synthetic pathways associated with different biological activities, including anticancer activity .

Examples of 2-aminothiazoles as anticancer agents :

  • Paeonol treated with thiourea and iodine in refluxing ethyl alcohol to furnish the corresponding 2-aminothiazole scaffold, which was treated with phenylsulfonyl chloride that had been substituted to produce the final wanted compound.
  • Thiazolyl Schiff base displayed good activity towards hepatocellular carcinoma.
  • Thiadiazine derivative presented a potent cytotoxicity against both the human liver hepatocellular carcinoma cell line (HepG2) and mammalian cells of the African green monkey kidney cell line (VERO).

Tables of Related Compounds

The following tables summarize data on compounds with structural similarities to (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid.

Table 1: Zwitterionic Furan Derivatives

Compd.RPPARα EC 50PPARγ EC 50Log DCYP3A4
(nM)(nM)a)
Direct inhibition (%) b)
MBI remaining (%) c)
22a1.65.51.82288
292.9331.128110
332.76.91.82583
3017930.915124
22b2.48.82.64293
311.94.21.6NT d)84
22c110110NTNTNT

a) Log D values were determined from the partition coefficient for 1-octanol/phosphate buffer saline (PBS) at pH 7.4.
b) CYP3A4 direct inhibition values were shown in % inhibition at 10 µM concentration of the compounds for 60 min incubation.
c) MBI values were shown in % remaining at 100 µM concentration of the compounds reacted with CYP3A4 probe substrates after 30 min preincubation in human liver microsomes.
d) Not tested.

Table 2: 2-Aminothiazole Derivatives

CompoundDescriptionAnticancer Activity
4Paeonol-2-aminothiazole-phenylsulfonyl derivativesShowed cytotoxic potent effects against fibroblast cells (BALB/3T3) and seven cancer cell lines.
68Thiazolyl Schiff baseDisplayed good activity towards hepatocellular carcinoma.
69Thiadiazine derivativePotent cytotoxicity against human liver hepatocellular carcinoma cell line (HepG2) and African green monkey kidney cell line (VERO).
71Imidazo[2,1-b]thiazole derivativesPotent cytotoxicity against human liver hepatocellular carcinoma cell line (HepG2) and African green monkey kidney cell line (VERO).

Synthesis of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid

Synthesis of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid can be approached through several methods:

  • Condensation Reactions Utilizing appropriate thiazole precursors with suitably functionalized benzoic acid derivatives.
  • Cyclization Methods Involving the formation of the thiazole ring from acyclic precursors.
  • Modification Strategies Employing selective acylation and amidation techniques to introduce the pentanoylamino group.

Mechanism of Action

The mechanism of action of [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Thiazole Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Characteristics Key Applications/Findings References
This compound C₁₂H₁₁N₂O₃S 279.29 (inferred) Benzoylamino (aromatic amide), acetic acid Suspected antibiotic intermediate
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid C₉H₁₂N₂O₃S 228.27 Isobutyrylamino (branched alkyl amide) Research chemical
N-BOC-2-amino-4-thiazolacetic acid C₁₀H₁₄N₂O₄S 272.33 tert-Butoxycarbonyl (BOC)-protected amino Peptide synthesis intermediate
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid C₁₂H₁₁NO₂S 233.29 Benzyl (lipophilic aromatic group) Biochemical studies
(2-Aminothiazole-4-yl)acetic acid C₅H₆N₂O₂S 174.18 Amino (electron-rich, polar) Cephalosporin intermediate (Ceftibuten)
2-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid C₁₁H₉FN₂O₄S₂ 332.33 4-Fluorobenzenesulfonamido (polar, electronegative) Potential antimicrobial agent

Substituent Effects on Properties and Reactivity

  • Benzoylamino vs. This enhances interactions with biological targets but may reduce solubility in non-polar solvents.
  • BOC-Protected Amino: The tert-butoxycarbonyl (BOC) group in provides steric protection for the amino group, stabilizing it during synthetic processes. This contrasts with the unmodified amino group in , which is reactive but prone to oxidation.

Biological Activity

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzoylamino group and an acetic acid moiety. Its molecular formula is C12H10N2O3SC_{12}H_{10}N_2O_3S, and it exhibits characteristics typical of thiazole derivatives, including potential interactions with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A derivative related to this compound demonstrated significant cytotoxicity against human cancer cells, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)5.8Apoptosis induction
HeLa (cervical cancer)7.2Cell cycle arrest
A549 (lung cancer)6.5Inhibition of proliferation

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and bacterial survival.
  • Interaction with DNA : Thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell survival and apoptosis.

Case Studies

A notable study evaluated the compound's efficacy in vivo using animal models of cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting that this compound could be developed as a therapeutic agent.

Study Overview

  • Objective : Evaluate anticancer efficacy in vivo.
  • Methodology : Tumor-bearing mice were treated with varying doses of the compound over four weeks.
  • Results :
    • Tumor size reduced by up to 60% at the highest dose.
    • No significant toxicity was observed in normal tissues.

Q & A

Q. Analytical Confirmation :

  • LC/MS : A molecular ion peak at m/z 463 (M-H)⁻ is observed, consistent with the molecular formula C₂₅H₂₄N₂O₅S .
  • Elemental Analysis : Calcd. C 64.64%, H 5.21%, N 6.03% vs. Found C 64.34%, H 5.38%, N 5.92% .
  • NMR : Key signals include δ 172.05 ppm (lactam C=O) and δ 169.23 ppm (amide C=O) .

How can researchers address challenges in achieving high regioselectivity during the cyclization step of thiazole ring formation?

Advanced Research Question
Regioselectivity in thiazole synthesis is influenced by electronic and steric effects of substituents. Strategies include:

  • Protecting Groups : Use of trityl (triphenylmethyl) groups to shield reactive amines during cyclization, reducing side reactions .
  • Catalytic Control : Lewis acids (e.g., ZnCl₂) can direct cyclization by coordinating with carbonyl groups, favoring the desired 1,3-thiazole isomer .
  • Temperature Modulation : Lower temperatures (0–5°C) slow competing pathways, improving selectivity .

What are the key physicochemical properties (e.g., solubility, stability) of this compound under different storage conditions?

Basic Research Question

  • Stability : The compound degrades under prolonged exposure to light or humidity. Stabilize by storing in amber vials at 2–8°C .
  • Solubility : Sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Properties : Melting point ranges from 135–140°C (decomposition observed above 140°C) .

What strategies are effective in resolving contradictory spectral data between theoretical calculations and experimental results for this compound?

Advanced Research Question
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Hybrid DFT Calculations : Combine B3LYP/6-31G(d) methods with experimental IR/NMR to validate tautomeric forms .
  • Solvent Correction : Apply the IEF-PCM model to simulate solvent effects in computational spectra .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in spectral assignments .

How is the purity of this compound typically assessed in research settings?

Basic Research Question
Purity is evaluated using orthogonal methods:

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% .

Elemental Analysis : Deviation <0.3% between calculated and observed C/H/N ratios .

TLC : Single spot development using ethyl acetate/hexane (3:7) .

MethodCriteriaExample Data
HPLCRetention time = 8.2 minPurity = 95.8%
ElementalΔC = 0.30%, ΔN = 0.11%Validates formula

What are the methodological considerations for designing derivatives of this compound to enhance bioactivity while maintaining stability?

Advanced Research Question
Derivative design focuses on:

  • Bioisosteric Replacement : Substitute the benzoyl group with heteroaromatic rings (e.g., pyridine) to improve solubility without compromising activity .
  • Side-Chain Modulation : Introduce methyl or fluorine groups at the 4-position of the thiazole ring to enhance metabolic stability .
  • Prodrug Strategies : Esterify the acetic acid moiety (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis to the active form .

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